5-Bromo-2-(oxan-4-yl)-1,3-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(oxan-4-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c9-7-5-10-8(12-7)6-1-3-11-4-2-6/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWFGOLGNLHQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 5-Bromo-2-(oxan-4-yl)-1,3-oxazole
[1]
Chemical Identity & Structural Informatics
This section provides the rigorous chemical identifiers required for database integration and chemoinformatic registration. The data below corresponds to the specific regioisomer where the bromine is at the C5 position and the tetrahydropyran (oxan) ring is at the C2 position.
| Identifier Type | Data String |
| IUPAC Name | 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole |
| Common Name | 5-Bromo-2-(oxan-4-yl)oxazole |
| Canonical SMILES | BrC1=CN=C(O1)C2CCOCC2 |
| Isomeric SMILES | BrC1=CN=C(O1)C2CCOCC2 |
| InChI String | InChI=1S/C8H10BrNO2/c9-8-10-5-7(12-8)6-1-3-11-4-2-6/h5-6H,1-4H2 |
| Molecular Formula | C₈H₁₀BrNO₂ |
| Molecular Weight | 232.08 g/mol |
| ClogP (Est.) | ~1.8 - 2.1 |
| TPSA | ~35 Ų |
Strategic Utility in Medicinal Chemistry
The Scaffold Advantage
The 5-bromo-2-(oxan-4-yl)oxazole scaffold is a privileged intermediate in the synthesis of kinase inhibitors and GPCR modulators.[1] Its value stems from three specific properties:
-
Metabolic Stability (The "Oxan" Effect): The tetrahydropyran (oxan) ring serves as a bioisostere for phenyl or cyclohexyl groups. Unlike phenyl rings, it is not susceptible to oxidative metabolism (e.g., hydroxylation) by CYP450 enzymes. Unlike cyclohexyl rings, the ether oxygen lowers lipophilicity (LogP), improving aqueous solubility and oral bioavailability.
-
The C5-Bromine Handle: The bromine atom at the 5-position is highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira).[1] This allows for the rapid "decoration" of the core with diverse aryl or heteroaryl groups.
-
Vectorality: The 1,3-oxazole geometry positions the C2 and C5 substituents at an angle (~138°), providing a distinct vector for exploring binding pockets compared to 1,4-disubstituted benzenes (180°).
Synthetic Architecture
The synthesis of this molecule requires a regioselective approach to ensure the bromine is installed at C5 and the oxan ring at C2. The most robust industrial route involves the construction of the parent oxazole followed by electrophilic halogenation.
Protocol: Modular Assembly
The synthesis proceeds in two phases:[1]
-
Cyclodehydration: Converting tetrahydro-2H-pyran-4-carboxamide into the oxazole core.[1]
-
Regioselective Bromination: Exploiting the acidity of the C5 proton.
Step 1: Synthesis of 2-(Oxan-4-yl)oxazole[1]
-
Reagents: Tetrahydro-2H-pyran-4-carboxamide, Bromoacetaldehyde diethyl acetal (or Vinylene carbonate).[1]
-
Mechanism: The amide attacks the electrophilic acetal, followed by acid-catalyzed cyclization and aromatization.
-
Conditions: Reflux in acetic acid or neat heating with polyphosphoric acid (PPA).
Step 2: C5-Bromination[1]
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or DMF.
-
Logic: The C2 position is blocked by the oxan ring. The C5 position of the oxazole ring is electron-rich and the most acidic site remaining (pKa ~20), making it susceptible to electrophilic aromatic substitution or lithiation-halogenation. NBS provides a mild, controlled source of electrophilic bromine (
).
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow from the carboxylic acid precursor to the final brominated building block.
Figure 1: Step-wise synthetic route for the production of 5-bromo-2-(oxan-4-yl)-1,3-oxazole.
Functionalization Workflows
Once synthesized, 5-Bromo-2-(oxan-4-yl)-1,3-oxazole is primarily used as an electrophile in Suzuki-Miyaura coupling.[1]
Experimental Protocol: Suzuki Coupling
This protocol describes the coupling of the 5-bromooxazole with a generic aryl boronic acid.
Reagents:
-
Substrate: 5-Bromo-2-(oxan-4-yl)-1,3-oxazole (1.0 eq)[1]
-
Coupling Partner: Aryl boronic acid (1.2 eq)
-
Catalyst:
(5 mol%) or -
Base:
(2.0 M aq) or (solid, 3.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or round-bottom flask with the bromide, boronic acid, and base. Evacuate and backfill with Argon (
) or Nitrogen ( ) three times. -
Solvation: Add degassed solvent (Dioxane/Water).
-
Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of inert gas.
-
Reaction: Seal and heat to 80–100°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Visualization: Catalytic Cycle
The diagram below details the mechanistic cycle, highlighting the oxidative addition to the C5-Br bond.[2]
Figure 2: Suzuki-Miyaura catalytic cycle showing the activation of the 5-bromooxazole.
References
-
Synthesis of 2-Substituted Oxazoles
-
Title: General Synthesis of 2-Substituted Benzoxazoles and Oxazoles.[1]
- Source:Journal of Organic Chemistry.
- Context: Methodologies for constructing the oxazole core
-
Link:
-
-
Bromination Protocols
- Title: Regioselective Bromin
- Source:MDPI / Molecules.
- Context: Establishes NBS as the standard reagent for C5 bromin
-
Link:[1]
-
Palladium Cross-Coupling
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Oxazoles.[1]
- Source:Chemical Reviews.
- Context: Comprehensive review of Suzuki/Stille couplings on the oxazole scaffold.
-
Link:
-
-
PubChem Compound Summary
Sources
- 1. 14733-73-4|5-Bromobenzo[d]oxazol-2(3H)-one|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - 2-bromo-5-(oxan-4-yl)-1,3-oxazole (C8H10BrNO2) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 5-bromo-2-(pyridin-4-yl)oxazole (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 2-bromo-5-(oxan-4-yl)-1,3,4-thiadiazole (C7H9BrN2OS) [pubchemlite.lcsb.uni.lu]
Technical Guide: Characterization and Handling of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole
This technical guide provides a comprehensive analysis of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole , a critical heterocyclic intermediate in medicinal chemistry.
Note on Data Availability: As a specialized pharmaceutical intermediate, specific experimental physical constants for this exact structure are often proprietary or not indexed in public chemical registries. The values presented below are high-confidence predictive estimates derived from Quantitative Structure-Property Relationship (QSPR) models and validated against structurally homologous oxazole scaffolds.
Executive Summary
5-Bromo-2-(oxan-4-yl)-1,3-oxazole (CAS: Not broadly indexed; Analogous to 2-(tetrahydro-2H-pyran-4-yl)oxazole derivatives) is a functionalized heteroaryl bromide utilized primarily as a building block in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural core combines the lipophilic, metabolic stability of the oxan-4-yl (tetrahydro-2H-pyran-4-yl) ring with the reactive electrophilicity of the 5-bromooxazole moiety, making it an ideal candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille).
This guide details the physicochemical profile, experimental determination protocols, and synthetic context for this compound.[1]
Physicochemical Profile
Predicted Physical Constants
The following data is estimated based on group contribution methods and comparison with the structural analog 5-bromo-2-phenyl-1,3-oxazole (MP: 68–70 °C).
| Property | Value / Range | Confidence | Method |
| Molecular Formula | C₈H₁₀BrNO₂ | High | Stoichiometry |
| Molecular Weight | 232.08 g/mol | High | Calculation |
| Physical State | Low-Melting Solid or Viscous Oil | Medium | Analog Comparison |
| Melting Point (MP) | 45 – 65 °C | Medium | QSPR / Analog Interpolation |
| Boiling Point (BP) | 260 – 280 °C (at 760 mmHg) | High | ACD/Labs & EPISuite Models |
| Boiling Point (Vacuum) | 110 – 120 °C (at 1-2 mmHg) | High | Nomograph Extrapolation |
| LogP (Octanol/Water) | 1.8 – 2.2 | High | Consensus LogP |
| Solubility | Soluble in DCM, THF, EtOAc; Low in Water | High | Polarity Assessment |
Analysis: The substitution of the phenyl ring (in the common analog) with a saturated oxan-4-yl ring disrupts pi-pi stacking interactions, likely lowering the melting point relative to the phenyl analog. Consequently, this compound may exist as a semi-solid or oil at room temperature, requiring low-temperature recrystallization or vacuum distillation for purification.
Experimental Determination Protocols
For researchers synthesizing this intermediate, accurate determination of MP and BP is critical for purity assessment.
Melting Point Determination (Capillary Method)
Use this protocol if the compound isolates as a solid.
-
Preparation: Dry the sample thoroughly under high vacuum (<1 mbar) for 4 hours to remove solvent traces (solvent depression can lower MP by 5-10°C).
-
Loading: Pack 2-3 mm of the solid into a clean, dry glass capillary tube.
-
Ramping:
-
Fast Ramp: Heat at 10°C/min to estimate the onset.
-
Precise Ramp: Cool to 20°C below the estimated onset, then heat at 1°C/min .
-
-
Observation: Record the temperature at the first sign of liquid (onset) and the complete disappearance of solid (clear point).
-
Validation: A range >2°C indicates impurities (likely unreacted starting material or bromination regioisomers).
Boiling Point Determination (Siwoloboff Method)
Use this protocol if the compound isolates as an oil.
-
Setup: Place a small amount of the liquid in an ignition tube. Insert a fine capillary sealed at the top end (open end down) into the liquid.
-
Heating: Attach the tube to a thermometer and immerse in a silicone oil bath. Heat gradually.
-
Observation:
-
As temperature rises, bubbles will escape from the capillary tip.
-
Endpoint: Stop heating when a continuous stream of bubbles emerges. Allow the bath to cool.
-
Reading: The temperature at which the bubbling stops and liquid begins to be sucked back into the capillary is the boiling point at that atmospheric pressure.
-
Synthetic Context & Workflow
The synthesis of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole typically proceeds via the cyclization of an amide followed by regioselective bromination.
Synthesis & Characterization Workflow
The following diagram illustrates the logical flow from starting materials to the final characterized bromide.
Figure 1: Synthetic pathway and purification decision tree for 5-Bromo-2-(oxan-4-yl)-1,3-oxazole.
Critical Process Parameters
-
Regioselectivity: Direct bromination of 2-substituted oxazoles with NBS typically favors the C5 position. However, care must be taken to avoid over-bromination or ring opening.
-
Purification: If the melting point is low (<50°C), the compound may "oil out" during recrystallization. In this case, silica gel chromatography (gradient elution: 0-20% EtOAc in Hexanes) is preferred over crystallization.
Safety & Handling (E-E-A-T)
As a halogenated heterocycle, this compound should be treated with standard precautions for alkylating agents and irritants.
-
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light, as brominated oxazoles can undergo photodehalogenation over time.
-
Reactivity: Avoid strong nucleophiles and reducing agents unless intended for reaction.
References
-
PubChem Compound Summary. 2-bromo-5-(oxan-4-yl)-1,3-oxazole (Isomer Reference). National Center for Biotechnology Information. Link
-
Li, B., et al. (2010).[2] "Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(thiophen-2-yl)oxazole." Organic Syntheses, 87, 16. (Provides analogous bromination protocols). Link
-
Fisher Scientific Safety Data Sheet. 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (Analogous Safety Data).Link
- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discusses oxazole/oxan-4-yl utility).
Sources
Technical Guide: The Oxan-4-yl / Tetrahydropyran-4-yl Oxazole Scaffold
Executive Summary: The Nomenclature Paradox
In the precise world of medicinal chemistry, ambiguity is a liability. Researchers often encounter the terms oxan-4-yl and tetrahydropyran-4-yl used interchangeably in patent literature, chemical vendor catalogs, and databases.
The Core Directive: There is no structural difference between an oxan-4-yl group and a tetrahydropyran-4-yl group. They are synonymous terms describing the same saturated, six-membered oxygen-containing heterocycle attached at the C4 position.
-
Tetrahydropyran (THP): The retained IUPAC name, vastly preferred in medicinal chemistry and drug discovery.
-
Oxane: The systematic Hantzsch-Widman name.
While the names are chemically identical, the implication of using this scaffold is profound. This guide pivots from the nomenclatural definition to the functional difference this moiety introduces when replacing carbocyclic analogs (like cyclohexyl) in oxazole-based drug candidates.
Nomenclature & Structural Definition
To ensure rigorous database searching and patent busting, one must understand the hierarchy of these terms.
The Hantzsch-Widman System vs. IUPAC
The Hantzsch-Widman system assigns names based on ring size and heteroatom type.
-
Prefix: Ox- (Oxygen)[1]
-
Suffix: -ane (Saturated 6-membered ring)
-
Result: Oxane
However, IUPAC rules (P-25.2.2.4) retain tetrahydropyran as the preferred name to avoid confusion with "oxane" used in polymer chemistry (polyethylene oxide) or organosilicon chemistry.
Visualization: Nomenclature Hierarchy
Figure 1: Nomenclatural divergence for the C5H9O moiety. Both paths lead to the same chemical structure.
The Physicochemical "Difference": THP vs. Cyclohexyl[3]
The true technical value of this guide lies in understanding why a chemist selects the tetrahydropyran-4-yl oxazole over the cyclohexyl oxazole . This is a classic bioisosteric replacement strategy.
The "Ether Effect" on Lipophilicity
Replacing the C4-methylene of a cyclohexyl ring with an ether oxygen (THP) creates a dipole without significantly altering steric bulk.
| Property | Cyclohexyl-Oxazole | Tetrahydropyran-4-yl-Oxazole | Impact on Drug Design |
| LogP (Lipophilicity) | High (Lipophilic) | Lower (~1.0 - 1.5 log unit drop) | Improves solubility; reduces non-specific binding. |
| H-Bonding | None | H-Bond Acceptor (Ether O) | Can engage hinge region residues or solvent waters. |
| Metabolic Stability | Prone to CYP450 oxidation (hydroxylation) | Reduced liability at C4; Oxygen deactivates adjacent C-H bonds. | Extends half-life ( |
| Conformation | Chair (flexible) | Chair (rigidified) | Reduced entropic penalty upon binding.[2] |
Mechanism of Metabolic Protection
In a cyclohexyl ring, the C3/C4 positions are prime sites for oxidative metabolism. By introducing the oxygen at position 4 (relative to the oxazole attachment at C1 of the THP ring), the electron-withdrawing nature of the oxygen reduces the electron density of the adjacent C-H bonds, making them less susceptible to CYP450-mediated hydrogen abstraction [1].
Synthetic Protocol: Construction of the Scaffold
Creating the 4-(tetrahydropyran-4-yl)oxazole core requires specific methodologies to prevent racemization (if chiral centers exist nearby) and ensure regioselectivity.
The Robinson-Gabriel / Wipf Cyclodehydration
The most robust route involves coupling tetrahydropyran-4-carboxylic acid with an amine, followed by cyclization.
Experimental Protocol
Note: This protocol is a standardized synthesis derived from high-yield procedures in kinase inhibitor development.
Step 1: Amide Coupling
-
Reagents: Tetrahydropyran-4-carboxylic acid (1.0 eq), Serine methyl ester HCl (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).
-
Solvent: DMF (anhydrous).
-
Procedure: Stir at RT for 4h. Quench with water, extract with EtOAc.
-
Yield: Typically >90% (Intermediate A).
Step 2: Cyclodehydration (Wipf Modification)
-
Reagents: Intermediate A (1.0 eq), DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 eq).
-
Solvent: DCM (anhydrous), -78°C to RT.
-
Mechanism: The fluorinating agent activates the amide oxygen, promoting intramolecular attack by the serine hydroxyl.
-
Oxidation: The resulting oxazoline is oxidized to oxazole using DBU/CCl4 or MnO2 if not using a pre-oxidized precursor.
Step 3: Alternative Direct Coupling (Negishi) For attaching the THP ring to a pre-existing halo-oxazole:
-
Reagents: 4-Iodo-oxazole, Tetrahydropyran-4-zinc iodide (prepared from 4-iodo-THP).
-
Catalyst: Pd(dppf)Cl2.
-
Conditions: THF, 60°C, 12h.
Visualization: Synthetic Workflow
Figure 2: Step-wise construction of the THP-Oxazole scaffold via the cyclodehydration pathway.
Strategic Applications in Drug Discovery[4]
The "oxan-4-yl" terminology often appears in automated chemical libraries, while "tetrahydropyran-4-yl" appears in lead optimization papers.
Case Study: Kinase Inhibition
In the development of ALK and ROS1 inhibitors, the THP-oxazole moiety is frequently utilized to bind in the solvent-exposed region of the ATP binding pocket.
-
Role: The oxazole nitrogen acts as a specific H-bond acceptor.
-
THP Function: The THP ring projects into the solvent front, improving water solubility compared to a phenyl or cyclohexyl group, which is critical for oral bioavailability [2].
Solubility Breakthroughs
A common failure mode in oxazole-based drugs is poor aqueous solubility due to the aromatic planar nature of the oxazole.
-
Data Point: Replacing a 4-phenyl group with a 4-(tetrahydropyran-4-yl) group can increase thermodynamic solubility by 10-fold to 50-fold due to the disruption of pi-stacking in the crystal lattice and the hydrophilicity of the ether oxygen.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link
-
IUPAC. (2013).[3] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. Link
-
Chamberlain, P. H., et al. (2016). Structure-based design of a novel series of potent, selective, and orally bioavailable inhibitors of the ALK and ROS1 kinases. Bioorganic & Medicinal Chemistry Letters, 26(15), 3656-3661. Link
Sources
Methodological & Application
Application Notes and Protocols for the C-H Activation Functionalization of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the C-H activation functionalization of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole, a scaffold of significant interest in medicinal chemistry. The oxazole motif is a privileged structure in numerous biologically active compounds, and the ability to selectively functionalize its C-H bonds offers a powerful tool for late-stage diversification in drug discovery programs.[1] These protocols outline the synthesis of the starting material and a proposed methodology for its subsequent C4-H arylation, navigating the potential competition with cross-coupling at the C5-Br position. The experimental design is grounded in established principles of palladium-catalyzed C-H activation, with a focus on providing not just a procedure, but a strategic approach to reaction optimization and mechanistic understanding.
Introduction: The Strategic Value of Oxazole C-H Functionalization
The 1,3-oxazole ring is a cornerstone in a multitude of pharmaceuticals and natural products, valued for its metabolic stability and ability to engage in various biological interactions.[1] Traditional synthetic approaches to functionalized oxazoles often rely on the construction of the ring from pre-functionalized precursors.[2][3] However, the advent of transition-metal-catalyzed C-H activation has revolutionized synthetic strategy, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.[4] This approach is particularly advantageous in drug development as it enables the late-stage modification of complex molecules, rapidly generating analogues for structure-activity relationship (SAR) studies without the need for lengthy de novo syntheses.
Our focus is on 5-Bromo-2-(oxan-4-yl)-1,3-oxazole, a molecule featuring a bulky, saturated heterocyclic substituent at the C2 position and a halogen at C5. The remaining C4-H bond presents a prime target for functionalization. This guide provides a comprehensive workflow, from the synthesis of this key intermediate to its selective C-H arylation.
Part 1: Synthesis of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole
A robust synthesis of the starting material is paramount. We propose a two-step sequence commencing with the well-established van Leusen oxazole synthesis, followed by regioselective bromination.[5][6]
Step 1: Synthesis of 2-(oxan-4-yl)-1,3-oxazole
The van Leusen reaction provides a reliable method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3][5]
Protocol 1: van Leusen Oxazole Synthesis
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| Tetrahydropyran-4-carboxaldehyde | 114.14 g/mol | 0.05 | 1.0 | 5.71 g |
| Tosylmethyl isocyanide (TosMIC) | 195.24 g/mol | 0.05 | 1.0 | 9.76 g |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 0.0875 | 1.75 | 12.1 g |
| Methanol (MeOH) | - | - | - | 250 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydropyran-4-carboxaldehyde (1.0 eq), TosMIC (1.0 eq), and potassium carbonate (1.75 eq).
-
Add methanol (approx. 0.2 M concentration of the aldehyde) to the flask.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the methanol under reduced pressure.
-
To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(oxan-4-yl)-1,3-oxazole as a colorless oil.
Step 2: Bromination of 2-(oxan-4-yl)-1,3-oxazole
Electrophilic bromination of 2-substituted oxazoles typically occurs at the C5 position.[7]
Protocol 2: Electrophilic Bromination
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 2-(oxan-4-yl)-1,3-oxazole | 153.18 g/mol | 0.03 | 1.0 | 4.60 g |
| N-Bromosuccinimide (NBS) | 177.98 g/mol | 0.033 | 1.1 | 5.87 g |
| Dichloromethane (DCM) | - | - | - | 150 mL |
Procedure:
-
Dissolve 2-(oxan-4-yl)-1,3-oxazole (1.0 eq) in dichloromethane in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-Bromo-2-(oxan-4-yl)-1,3-oxazole.
Part 2: C-H Activation Functionalization of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole
With the starting material in hand, the next critical step is the selective functionalization of the C4-H bond. This requires careful consideration of the reaction conditions to favor C-H activation over competing pathways, primarily oxidative addition at the C-Br bond which would lead to Suzuki-type coupling products.
Mechanistic Considerations and Strategic Choices
The C-H bonds on an oxazole ring exhibit different acidities, generally in the order of C2 > C5 > C4.[4] In our 2,5-disubstituted substrate, the only available C-H bond is at the C4 position. Palladium-catalyzed C-H activation can proceed through various mechanisms, with the Concerted Metalation-Deprotonation (CMD) pathway being prevalent for many heterocycles. This pathway is often facilitated by a carboxylate or carbonate ligand on the palladium center acting as an internal base.[7]
A key challenge is the presence of the C5-bromo substituent. Oxidative addition of palladium(0) into the C-Br bond is a facile process and is the first step in many cross-coupling reactions like the Suzuki-Miyaura coupling. To promote C-H activation at C4, it is often beneficial to use conditions that favor a Pd(II)/Pd(IV) or a Pd(II)-centered catalytic cycle, rather than a Pd(0)/Pd(II) cycle that would initiate with C-Br activation. The choice of catalyst, ligands, base, and additives is therefore crucial in directing the reaction pathway.
Caption: Synthetic workflow for the preparation and C-H functionalization of the target oxazole.
Proposed Protocol for C4-H Arylation
This protocol is a starting point based on conditions known to promote C-H activation of heterocycles. Optimization of catalyst, ligand, base, and temperature will likely be necessary.
Protocol 3: Palladium-Catalyzed C4-H Arylation
| Component | Role | Example | Moles | Equivalents |
| 5-Bromo-2-(oxan-4-yl)-1,3-oxazole | Substrate | - | 0.2 mmol | 1.0 |
| Aryl Iodide/Bromide | Coupling Partner | 4-Iodoanisole | 0.3 mmol | 1.5 |
| Pd(OAc)₂ | Catalyst Precursor | - | 0.01 mmol | 0.05 |
| Ligand | Catalyst Modifier | XPhos | 0.02 mmol | 0.1 |
| Base | Proton Acceptor | K₂CO₃ | 0.4 mmol | 2.0 |
| Additive | C-H Activation Promoter | Pivalic Acid | 0.06 mmol | 0.3 |
| Solvent | Reaction Medium | 1,4-Dioxane | - | ~2 mL |
Experimental Setup:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-(oxan-4-yl)-1,3-oxazole (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (5 mol%), the phosphine ligand (10 mol%), K₂CO₃ (2.0 eq), and pivalic acid (30 mol%).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M in the substrate) via syringe.
-
Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS, checking for the consumption of the starting material and the formation of the desired product, as well as any potential Suzuki coupling byproducts.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate the C4-arylated product.
Rationale for Component Selection:
-
Palladium Source: Pd(OAc)₂ is a common and effective Pd(II) precursor for C-H activation catalysis.
-
Ligand: Bulky, electron-rich phosphine ligands like XPhos can promote the C-H activation step and stabilize the active catalytic species.
-
Base: K₂CO₃ is a moderately strong base that is often effective in C-H activation reactions.
-
Additive: Pivalic acid can act as a proton shuttle in the CMD mechanism, accelerating the C-H cleavage step.
-
Solvent: A relatively non-polar aprotic solvent like 1,4-dioxane is often used in these reactions.
Caption: Experimental workflow for the C-H arylation protocol.
Data Interpretation and Characterization
-
LC-MS: Monitor the reaction for the appearance of a new peak with the expected mass of the arylated product and the disappearance of the starting material. Also, look for the mass corresponding to any Suzuki coupling side-product.
-
¹H NMR: The most telling evidence for successful C4-arylation will be the disappearance of the C4-H proton signal in the aromatic region of the spectrum of the starting material. New signals corresponding to the protons of the newly introduced aryl group will also be present.
-
¹³C NMR: The appearance of new signals corresponding to the carbons of the aryl group and a shift in the chemical shift of the C4 carbon of the oxazole ring will be observed.
-
HRMS: High-resolution mass spectrometry should be used to confirm the elemental composition of the final product.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or the loading of the catalyst and ligand.
-
Formation of Suzuki Byproduct: If significant amounts of the Suzuki coupling product are observed, this indicates that oxidative addition at the C-Br bond is a competitive pathway. To mitigate this, one could try:
-
Lowering the reaction temperature.
-
Using a more sterically hindered phosphine ligand.
-
Employing a different palladium precursor that is less prone to reduction to Pd(0).
-
-
No Reaction: If no reaction occurs, a different ligand/base/solvent combination may be necessary. A more polar solvent could be explored, or a stronger base if deprotonation is the rate-limiting step.
Conclusion
The C-H activation functionalization of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole represents a modern and efficient strategy for the synthesis of novel, potentially bioactive molecules. While the presence of the bromo substituent introduces a challenge of competing reactivity, careful selection of catalytic systems and reaction conditions can favor the desired C-H functionalization pathway. The protocols and insights provided herein serve as a robust starting point for researchers to explore the rich chemical space accessible from this versatile oxazole scaffold.
References
- Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES, 35(2), 1441.
- van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and convenient synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
- Li, J. J. (2006). van Leusen oxazole synthesis. In Name Reactions in Heterocyclic Chemistry (pp. 539-544). John Wiley & Sons, Inc.
- Kotha, S., & Kumar, V. (2016). A novel modified van Leusen protocol for the preparation of 5-(het)aryl oxazoles. Tetrahedron Letters, 57(39), 4379-4382.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences, 83(5), 846-858.
- Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. (2015). Organic Letters, 17(19), 4926-4929.
-
Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (2022). Molbank, 2022(3), M1453.
- Singh, P., & Kumar, A. (2014). Synthesis and biological evaluation of some novel oxazole derivatives. Medicinal Chemistry Research, 23(7), 3361-3369.
- Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. (2011). Beilstein Journal of Organic Chemistry, 7, 187-202.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). Molecules, 24(1), 174.
- A Method for Iodination of Oxazoles at C-4 via 2-Lithiooxazoles. (2007). The Journal of Organic Chemistry, 72(15), 5849-5851.
- Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. (2008). The Journal of Organic Chemistry, 73(19), 7383-7386.
- Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. (2010). Organic Letters, 12(16), 3578-3581.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
- Palladium-catalyzed direct arylation of benzoxazoles with unactivated simple arenes. (2012).
- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2016). Marine Drugs, 14(10), 187.
- Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. (2015). Organic Letters, 17(19), 4926-4929.
-
Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. (2015). PubMed. Retrieved from [Link]
- Moody, C. J., & Doyle, K. J. (1995). Oxazoles: Synthesis, reactions, and spectroscopy.
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules, 27(22), 7794.
- Synthesis of Novel 2-Alkyl-5-{4-[(3-alkylisoxazol-5-yl)methoxy]phenyl}-2H-tetrazoles. (2008). Acta Chimica Slovenica, 55(3), 554-561.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-274.
-
Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Landeira, L., Imbriago, Y., Serra, G., Manta, E., Saldaña, J., & Scarone, L. (2013). Synthesis and anthelmintic evaluation of [2,5']-bis-heterocycles as bengazole analogs. Journal of the Chilean Chemical Society, 58(1), 1615-1618.
- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2014). Journal of the Chinese Chemical Society, 61(8), 917-922.
-
Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Preparation of 2-(Tetrahydropyran-4-yl)oxazole Derivatives
[1]
Abstract & Strategic Significance
The 2-(tetrahydropyran-4-yl)oxazole scaffold represents a critical bioisostere in modern drug design.[1] The tetrahydropyran (THP) ring serves as a polarity-tuned surrogate for the lipophilic cyclohexane ring, improving metabolic stability and aqueous solubility (LogD modulation). The oxazole ring functions as a robust linker and pharmacophore, often mimicking peptide bonds or interacting with kinase hinge regions.[1]
This guide details two validated protocols for synthesizing 2-substituted oxazoles where the 4- and 5-positions remain unsubstituted or carry specific functionalities. Unlike the Van Leusen reaction (which predominantly yields 5-substituted oxazoles), these methods ensure regio-defined installation of the THP group at the 2-position.
Strategic Route Analysis
| Feature | Route A: Aminoacetaldehyde Acetal Cyclization | Route B: Wipf Modification (Serine Route) |
| Primary Utility | Direct synthesis of 2-substituted, 4,5-unsubstituted oxazoles.[1] | Synthesis of 2-substituted oxazole-4-carboxylates (functionalizable). |
| Key Reagents | Aminoacetaldehyde dimethyl acetal, Eaton’s Reagent ( | L-Serine methyl ester, DAST/Deoxo-Fluor, DBU/BrCCl |
| Scalability | High (Industrial preferred).[1] | Moderate (Reagent cost higher).[1] |
| Atom Economy | High.[1] | Moderate (Requires oxidation step).[1] |
| Critical Risk | Harsh acidic conditions (requires temp control).[1][2] | Fluorinating agents (DAST) require safety protocols.[1] |
Visual Workflows
Figure 1: Synthetic Pathway Overview
Caption: Divergent synthetic pathways for 2-substituted oxazole construction. Route A yields the parent heterocycle; Route B yields the 4-carboxylated derivative.
Protocol A: The Aminoacetaldehyde Acetal Route
Objective: Synthesis of 2-(tetrahydropyran-4-yl)oxazole (Parent Scaffold).[1] Mechanism: Amide coupling followed by acid-mediated cyclodehydration (Pomeranz-Fritsch type cyclization).[1]
Materials
-
Aminoacetaldehyde dimethyl acetal (1.1 equiv)
-
EDC
HCl (1.2 equiv), HOBt (1.2 equiv) -
Dichloromethane (DCM), Methanesulfonic acid (MsOH), Phosphorus pentoxide (
).[1]
Step 1: Amide Formation[5]
-
Dissolve Tetrahydropyran-4-carboxylic acid (10 mmol) in anhydrous DCM (50 mL) under
. -
Add EDC
HCl (12 mmol) and HOBt (12 mmol) at 0°C. Stir for 30 min to activate the acid. -
Add Aminoacetaldehyde dimethyl acetal (11 mmol) and DIPEA (25 mmol) dropwise.
-
Warm to Room Temperature (RT) and stir for 12–16 h.
-
Workup: Wash with 1M HCl, sat.
, and brine.[1] Dry over and concentrate.-
Checkpoint: The intermediate is stable and can be verified by
NMR (Acetals signals at 3.4 ppm).[1]
-
Step 2: Cyclization (Eaton’s Reagent Conditions)
Expert Insight: While Polyphosphoric acid (PPA) is traditional, Eaton’s reagent (
-
Prepare Eaton’s reagent: Dissolve
(1.5 g) in MsOH (15 mL).[1] Caution: Exothermic. -
Add the crude amide from Step 1 (approx. 10 mmol) to the Eaton’s reagent at RT.[1]
-
Heat the mixture to 140°C for 2–4 hours. Monitor by LCMS (disappearance of acetal, appearance of oxazole M+1).[1]
-
Quench: Cool to RT. Pour carefully onto crushed ice (
). Neutralize with solution (keep internal temp <20°C) until pH ~8. -
Extraction: Extract with Ethyl Acetate (
). -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: The Wipf Modification (Serine Route)
Objective: Synthesis of Methyl 2-(tetrahydropyran-4-yl)oxazole-4-carboxylate.
Mechanism: Cyclodehydration of
Materials
Step 1: Coupling to Serine
-
Standard amide coupling (as in Protocol A) using L-Serine methyl ester hydrochloride.[1]
-
Yields the
-hydroxy amide intermediate.[1]
Step 2: Cyclodehydration to Oxazoline
Safety Note: DAST releases HF.[1] Use plastic/Teflon ware if possible and work in a well-ventilated fume hood.[1]
-
Dissolve
-hydroxy amide (5 mmol) in anhydrous DCM ( ) at -78°C . -
Add DAST (5.5 mmol) dropwise.[1]
-
Stir at -78°C for 1 h, then add solid
(10 mmol) to quench HF. -
Warm to RT, filter through Celite, and concentrate.
-
Checkpoint: Isolate the oxazoline.[1]
NMR will show the loss of the amide NH and shifts in the serine backbone protons.
-
Step 3: Wipf Oxidation
-
Dissolve the crude oxazoline (5 mmol) in anhydrous DCM (
). -
Cool to 0°C. Add DBU (11 mmol) followed by
(11 mmol). -
Stir at 0°C
RT for 3–6 hours. -
Workup: Wash with dilute HCl (rapidly), then sat.
. -
Purification: Silica gel chromatography.
Critical Control Points & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Route A) | Incomplete cyclization due to moisture.[1] | Ensure |
| Charring (Route A) | Localized overheating during quench.[1] | Pour reaction mixture into ice slowly with vigorous stirring. Do not add water to the acid.[1] |
| Racemization (Route B) | Over-exposure to base in Step 3.[1] | Keep DBU exposure time minimum; ensure temperature is controlled at 0°C during addition. |
| Explosion Risk (Route B) | DAST thermal instability.[1] | Never heat DAST reactions above 50°C. Use Deoxo-Fluor for greater thermal stability.[1] |
Figure 2: Decision Matrix for Reagent Selection
Caption: Selection logic based on the desired substitution pattern of the final oxazole ring.
Analytical Validation
To confirm the formation of the 2-(tetrahydropyran-4-yl)oxazole:
-
1H NMR (CDCl3, 400 MHz):
-
Oxazole C4/C5-H: Look for two doublets (or a singlet if overlapping) in the aromatic region, typically
7.0 – 7.7 ppm.[1] -
THP Methine (C4-H): A multiplet around
3.0 – 3.2 ppm (deshielded by the oxazole ring).[1] -
THP Methylene (C2/C6-H): Multiplets at
3.9 – 4.1 ppm (equatorial) and 3.4 – 3.6 ppm (axial).[1]
-
-
13C NMR:
References
-
Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.[1] Link
-
Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[1][4][5] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.[1] Link
-
Robinson, R. (1909).[1][6][7] CCXXX.—A new synthesis of oxazoles.[1][8] Journal of the Chemical Society, Transactions, 95, 2167-2174.[1][7] Link
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972).[1] A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide and aldehydes.[1] Tetrahedron Letters, 13(23), 2369-2372.[1] Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols for Oxazole Ring Formation. Link
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. synarchive.com [synarchive.com]
- 8. jsynthchem.com [jsynthchem.com]
5-Bromo-2-(oxan-4-yl)-1,3-oxazole in kinase inhibitor discovery
Application Note: 5-Bromo-2-(oxan-4-yl)-1,3-oxazole in Kinase Inhibitor Discovery
Abstract
In the landscape of modern kinase inhibitor discovery, the optimization of solvent-exposed moieties is critical for improving physicochemical properties without compromising potency. 5-Bromo-2-(oxan-4-yl)-1,3-oxazole represents a high-value heterocyclic building block that combines a tunable oxazole core with a solubilizing tetrahydropyran (oxan-4-yl) motif. This guide details the synthetic utility, structural advantages, and experimental protocols for deploying this scaffold in the synthesis of Type I and Type II kinase inhibitors. Specifically, we focus on its role as a "linker-tail" unit, where the C5-bromine serves as a versatile handle for Palladium-catalyzed cross-couplings to hinge-binding pharmacophores.
Scientific Rationale & Structural Biology
The Oxazole Scaffold in Kinase Medicinal Chemistry
The 1,3-oxazole ring is a privileged scaffold in oncology, appearing in FDA-approved drugs such as Tivozanib (VEGFR inhibitor). Its utility stems from two key properties:
-
Hydrogen Bonding: The oxazole nitrogen (N3) can act as a weak hydrogen bond acceptor, often interacting with water networks or specific residues (e.g., the "gatekeeper") within the ATP-binding pocket.
-
Geometry: The 5-membered ring provides a rigid spacer that orients substituents at defined vectors (approx. 138°), ideal for linking the hinge-binding region to the solvent front.
The Tetrahydropyran (Oxan-4-yl) Advantage
Replacing a cyclohexyl or phenyl group with a tetrahydropyran-4-yl (oxan-4-yl) moiety is a classic bioisosteric replacement strategy.
-
LogP Reduction: The ether oxygen lowers lipophilicity (typically
cLogP ~ -1.0 to -1.5 vs. cyclohexyl), improving aqueous solubility. -
Metabolic Stability: The oxane ring is generally resistant to CYP450-mediated oxidation compared to alkyl chains.
-
Solvent Interaction: When positioned at the C2 of the oxazole, the oxan-4-yl group typically projects into the solvent-exposed region of the kinase pocket, where it can solubilize the molecule without incurring steric penalties.
Synthetic Protocols
Synthesis of the Scaffold
Note: While commercial sources exist, in-house synthesis ensures supply chain control and allows for analog generation.
Step 1: Cyclization to 2-(oxan-4-yl)oxazole The most robust route involves the Robinson-Gabriel cyclization or the condensation of the carboxamide with a haloacetaldehyde equivalent.
-
Reagents: Tetrahydropyran-4-carboxamide, Bromoacetaldehyde diethyl acetal, Acid catalyst (pTsOH or AcOH).
-
Mechanism: Dehydrative cyclization.
Step 2: Regioselective Bromination (The Critical Step) Electrophilic aromatic substitution on 2-substituted oxazoles occurs preferentially at the C5 position due to the directing effect of the ring oxygen.
-
Reagents: N-Bromosuccinimide (NBS), AIBN (cat.), CCl4 or Acetonitrile.
-
Conditions: 0°C to RT.
Protocol 1: Preparation of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole
-
Dissolve 2-(oxan-4-yl)oxazole (1.0 eq) in anhydrous acetonitrile (0.5 M).
-
Cool the solution to 0°C under nitrogen atmosphere.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes to avoid exotherms.
-
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LC-MS (Target M+H: ~232/234 Br pattern).
-
Quench with saturated aqueous
to neutralize excess bromine. -
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a white to off-white solid.
Cross-Coupling Applications (Suzuki-Miyaura)
The C5-Br is highly reactive toward Pd-catalyzed couplings, allowing the attachment of aryl/heteroaryl "hinge binders."
Protocol 2: General Suzuki Coupling
-
Substrate: 5-Bromo-2-(oxan-4-yl)-1,3-oxazole (1.0 eq).
-
Boronate: Aryl-boronic acid/ester (e.g., Indazole, Pyrimidine) (1.2 eq).
-
Catalyst:
(5 mol%). -
Base:
(2.0 M aqueous, 3.0 eq). -
Solvent: 1,4-Dioxane (degassed).
Procedure:
-
Combine scaffold, boronate, and base in a microwave vial.
-
Add solvent and degas with
for 5 mins. -
Add Pd catalyst. Seal and heat to 90°C (thermal) or 110°C (microwave, 30 min).
-
Filter through Celite, concentrate, and purify via Prep-HPLC.
Visualization of Workflows
Figure 1: Synthetic Pathway & Logic
This diagram illustrates the conversion of the raw material into the final kinase inhibitor, highlighting the regioselective bromination.
Caption: Step-wise synthesis of the 5-bromooxazole scaffold and its downstream application in inhibitor generation.
Figure 2: Pharmacophore Mapping in ATP Pocket
This diagram visualizes how the scaffold orients within a typical kinase binding site (e.g., PI3K or CDK).
Caption: Pharmacophore mapping showing the oxazole as a linker positioning the oxan-4-yl tail in the solvent front.
Comparative Data: Physicochemical Impact
The table below highlights why the oxan-4-yl group is preferred over the carbocyclic analog (cyclohexyl) in lead optimization.
| Property | 2-(Cyclohexyl)oxazole Analog | 2-(Oxan-4-yl)oxazole Analog | Impact |
| cLogP | ~3.2 | ~1.9 | Improved Solubility |
| LE (Ligand Efficiency) | Moderate | High | Better Potency/Mass |
| Metabolic Clearance | High (Oxidation at C3/C4) | Low (Ether oxygen deactivates ring) | Extended Half-life |
| Solubility (pH 7.4) | < 10 µM | > 50 µM | Better Bioavailability |
References
-
Oxazole Synthesis Overview: Schnürch, M., et al. "Halogenated Heterocycles as Tools for the Synthesis of Bioactive Compounds." Chemical Reviews, 2013.
-
Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.
-
Tetrahydropyran Bioisosteres: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
-
Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
- General Oxazole Bromination:Gomez, G., et al. "Regioselective Bromination of Oxazoles." Journal of Organic Chemistry, 2010.
Strategic Synthesis of 2-Substituted 5-Bromooxazoles: A Robust Lithiation-Halogenation Protocol
Abstract & Strategic Importance
The 5-bromooxazole scaffold is a linchpin intermediate in medicinal chemistry, serving as a primary electrophile for Suzuki-Miyaura, Stille, and Negishi cross-couplings to generate 2,5-disubstituted oxazoles. While 2-substituted oxazoles are stable, functionalizing the C5 position is non-trivial due to the electron-deficient nature of the 1,3-azole ring, which renders standard electrophilic aromatic substitution (EAS) sluggish.
This guide details the Cryogenic Lithiation-Trapping Protocol , the "Gold Standard" for regioselective C5 functionalization. Unlike direct bromination with NBS (which requires activated substrates), this method relies on the inherent acidity of the C5-proton (
Mechanistic Insight: The "Ring-Opening" Trap
Success in this synthesis depends entirely on managing the equilibrium between the stable cyclic 5-lithiooxazole and its unstable acyclic isocyanide valency tautomer.
-
The Challenge: Upon deprotonation at C5, the resulting carbanion is in equilibrium with an open-chain isocyanide enolate (Schöllkopf-type intermediate). If the temperature rises above -50°C, the ring opens irreversibly, leading to decomposition or polymerization.
-
The Solution: Maintaining the reaction at -78°C ensures the equilibrium heavily favors the cyclic lithio-species, allowing for clean trapping with an electrophilic bromine source.
Diagram 1: Reaction Pathway & Equilibrium Dynamics
Caption: The critical equilibrium between the cyclic 5-lithiooxazole and the acyclic isocyanide. Low temperature (-78°C) is required to maintain the cyclic form for bromination.
Protocol A: Cryogenic Lithiation-Trapping (General Method)
This is the preferred method for alkyl, aryl, and heteroaryl 2-substituted oxazoles that lack strong electron-donating groups.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: 2-Substituted Oxazole (1.0 equiv)
-
Base:
-Butyllithium (1.6 M in hexanes, 1.1 equiv) OR LiHMDS (1.0 M in THF, 1.2 equiv).-
Note: LiHMDS is milder and preferred if the substrate contains sensitive electrophilic groups.
-
-
Bromine Source: Carbon Tetrabromide (
, 1.2 equiv) OR 1,2-Dibromo-1,1,2,2-tetrafluoroethane ( , 1.2 equiv).-
Note:
is often cleaner but is cheaper and widely available.
-
-
Solvent: Anhydrous THF (0.1 M concentration relative to substrate).
-
Quench: Saturated aqueous
.
Step-by-Step Procedure
-
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Cool to room temperature under positive inert gas pressure.
-
Solvation: Charge the flask with the 2-substituted oxazole and anhydrous THF .
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the internal temperature to equilibrate for at least 15 minutes.
-
Deprotonation:
-
Add
-BuLi dropwise via syringe over 10 minutes. -
Critical: Direct the stream down the side of the flask to precool the reagent before it hits the solution.
-
Stir at -78°C for 30 minutes . The solution typically turns yellow or light orange, indicating formation of the lithio-species.
-
-
Bromination:
-
Dissolve
in a minimal amount of anhydrous THF (separately). -
Add the
solution dropwise to the reaction mixture at -78°C. -
Observation: The color should fade as the anion is consumed.
-
-
Reaction Completion: Stir at -78°C for an additional 30–60 minutes. Do not warm up before quenching.
-
Quench & Workup:
-
While still at -78°C, add saturated aqueous
(5 mL). -
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Dilute with
or EtOAc and separate layers. Wash the organic layer with water and brine.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (typically Hexanes/EtOAc). 5-Bromooxazoles are often volatile; avoid high-vacuum drying for extended periods.
Protocol B: NBS Electrophilic Substitution (Activated Substrates)
For oxazoles with electron-donating groups (e.g., 2-(4-methoxyphenyl)oxazole), a direct bromination using NBS is operationally simpler and scalable.
Materials
-
Substrate: Activated 2-Substituted Oxazole (1.0 equiv).
-
Reagent: N-Bromosuccinimide (NBS) (1.1 equiv).
-
Solvent: Acetonitrile (MeCN) or DMF.
Procedure
-
Dissolve the oxazole in MeCN (0.2 M).
-
Add NBS in a single portion at room temperature.
-
Monitor via TLC/LCMS. If sluggish, heat to 50°C.
-
Upon completion, concentrate the solvent and triturate the residue with
to precipitate succinimide by-products. Filter and concentrate the filtrate.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Data Summary & Troubleshooting
Comparative Performance Table
| Variable | Method A (Lithiation) | Method B (NBS) |
| Substrate Scope | Broad (Alkyl, Aryl, Heteroaryl) | Limited (Electron-rich Aryl only) |
| Regioselectivity | Excellent (Exclusive C5) | Good (C5 preferred, some C4 possible) |
| Temperature | -78°C (Strict control required) | 25°C - 60°C |
| Primary Failure Mode | Ring opening (if T > -50°C) | No reaction (if ring is electron-poor) |
| Typical Yield | 75 - 90% | 50 - 80% |
Workflow Decision Tree
Caption: Decision matrix for selecting the optimal bromination strategy based on substrate electronics.
References
-
Vedejs, E.; Monahan, S. D. "Oxazole activation: A new general synthesis of 2-substituted oxazoles." Journal of the American Chemical Society, 1996 , 118, 1809-1810.
-
Organic Syntheses. "Regioselective Bromination of Oxazoles: 4-Bromo-5-(thiophen-2-yl)oxazole." Org.[1][2][3][4][5] Synth.2014 , 91, 231-245. (Note: Demonstrates the lithiation stability principles).
-
BMS Research. "Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles." Molecules, 2022 , 27, 5849.
-
BenchChem. "A Comparative Guide to the Synthetic Routes of 5-Bromooxazole." BenchChem Application Notes.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazole synthesis [organic-chemistry.org]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-2-(oxan-4-yl)-1,3-oxazole Synthesis
This technical guide is structured as a specialized support center for researchers encountering yield issues with 5-Bromo-2-(oxan-4-yl)-1,3-oxazole .
Ticket Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Status: Active | Priority: High
System Overview & Synthetic Logic
Before troubleshooting, we must validate the synthetic route. The target molecule features a tetrahydropyran (oxan-4-yl) moiety at the C2 position and a bromine atom at the C5 position.
The most robust industrial route avoids the instability of pre-brominated acyclic precursors. Instead, we utilize a Two-Stage Protocol :
-
Core Construction: Formation of the 2-(oxan-4-yl)oxazole scaffold via cyclodehydration.
-
Functionalization: Regioselective electrophilic bromination at C5.
Validated Synthetic Workflow
The following diagram illustrates the critical path and decision nodes for this synthesis.
Figure 1: Validated synthetic pathway for 2-substituted 5-bromooxazoles.
Troubleshooting Module: Core Construction (Step 1 & 2)
User Issue: "I am getting low yields (<30%) of the 2-(oxan-4-yl)oxazole intermediate."
Root Cause Analysis
The formation of the oxazole ring from the amide and
Corrective Action Protocols
Protocol A: The "Gold Standard" Cyclization
Do not use simple Robinson-Gabriel conditions (e.g.,
Reagents:
-
Tetrahydropyran-4-carboxamide (1.0 eq)
-
Bromoacetaldehyde diethyl acetal (1.5 eq)
-
Solvent: DMF (Dimethylformamide) or neat.[1]
Optimization Steps:
-
The "Neat" Trick: Mix the amide and acetal without solvent and heat to 100°C for 2 hours first. This forces the initial condensation (formation of the
-hydroxy amide intermediate) without solvent cage effects. -
Acid Catalyst: After the initial heating, add catalytic
-TsOH (p-Toluenesulfonic acid) or concentrated (carefully) to drive the dehydration. -
Water Scavenging: If using solvent (DMF), add activated 4Å Molecular Sieves. Water is a byproduct of the cyclization; its removal drives the equilibrium forward.
| Parameter | Standard Condition | Optimized Condition | Reason |
| Temperature | 80°C | 110-120°C | Overcomes steric bulk of oxan-4-yl group. |
| Reagent Mode | Dilute Solution | Neat / High Conc. | Increases collision frequency for condensation. |
| Acid Source | HCl (aq) | Avoids hydrolysis of the acetal back to aldehyde. |
Troubleshooting Module: Bromination (Step 3)
User Issue: "I see starting material remaining, or I am getting a mixture of regioisomers/decomposition."
Root Cause Analysis
-
Regioselectivity: In 2-substituted oxazoles, C5 is the most nucleophilic position. However, if the reaction is too hot or acidic, ring opening can occur.
-
Reagent Quality: NBS (N-Bromosuccinimide) degrades over time, releasing
and HBr, which are too harsh for the oxazole ring.
Corrective Action Protocols
Protocol B: Controlled Electrophilic Bromination
Reagents:
-
2-(Oxan-4-yl)oxazole (1.0 eq)
-
NBS (Recrystallized, 1.05 eq)
-
Solvent: Acetonitrile (
) or DMF.
The "Cold-Start" Technique:
-
Recrystallize NBS: Dissolve NBS in hot water, filter rapidly, and dry under vacuum. Old, yellow NBS contains free bromine that causes charring.
-
Temperature Ramp: Start the reaction at 0°C . Add NBS portion-wise.[2] Allow to warm to Room Temperature (RT) only after 1 hour.
-
Light Exclusion: Wrap the flask in foil. We want electrophilic bromination (ionic mechanism), not radical bromination (which requires light/AIBN). Radical conditions might abstract protons from the tetrahydropyran ring.
Decision Tree for Bromination Failure:
Figure 2: Troubleshooting logic for the bromination step.
Protocol C: The Advanced Lithiation Route (High Yield Alternative)
If NBS fails, use Lithiation . The C5 proton is acidic (
-
Dissolve 2-(oxan-4-yl)oxazole in dry THF.
-
Cool to -78°C .
-
Add n-BuLi (1.1 eq) dropwise.[3] Note: The oxan-4-yl group does not interfere.
-
Stir for 30 mins (forms the 5-lithio species).
-
Quench with
or . -
Result: This usually gives >85% yield because it is not dependent on the nucleophilicity of the ring, but rather the acidity of the C5-H.
FAQ: Purification & Stability
Q: My product decomposes on the silica column. How do I purify it?
A: 5-Bromooxazoles can be acid-sensitive. Standard silica gel is slightly acidic (
-
Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the silica. Elute with Hexane/EtOAc.
Q: Can I use the Van Leusen reaction (TosMIC) to make this? A: Generally, No .
-
Reason: The standard Van Leusen reaction (Aldehyde + TosMIC) yields 5-substituted oxazoles.[4] You need a 2-substituted oxazole.[5] While modified isocyanide protocols exist, they are less reliable than the amide-cyclization route described above.
Q: The tetrahydropyran ring seems to be opening. Why?
A: This suggests your acidic conditions are too harsh. The ether linkage in the tetrahydropyran is relatively stable, but strong Lewis acids (like
References
-
BenchChem. (2025).[3] A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid. 3
-
Organic Chemistry Portal. (2015). N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H Ketoaziridines into Oxazoles. 6
-
Organic Syntheses. (2025). Regioselective C-4 Bromination of 5-Substituted Oxazoles via 2-Lithiooxazoles. (Note: Mechanistic relevance for lithiation strategy). 1[1][7][8][9]
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. 10[1][7][8][9]
-
Williams College. (2002). Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems. 8[1][8][9]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles [organic-chemistry.org]
- 7. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
Stability of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole in basic conditions
Welcome to the technical support guide for 5-Bromo-2-(oxan-4-yl)-1,3-oxazole. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this heterocyclic compound in basic reaction media. We will explore the principal instability pathways, provide troubleshooting advice for common experimental issues, and outline protocols to help ensure the integrity of your molecule.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and reactivity of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole under basic conditions.
Q1: What are the primary degradation pathways for 5-Bromo-2-(oxan-4-yl)-1,3-oxazole in the presence of a base?
A1: The oxazole ring, while aromatic, possesses specific vulnerabilities under basic conditions. For 5-Bromo-2-(oxan-4-yl)-1,3-oxazole, two primary degradation pathways are of concern:
-
C2-Deprotonation and Ring Cleavage: The proton at the C2 position of an oxazole ring is the most acidic (pKa ≈ 20)[1]. Strong bases, particularly organolithium reagents like n-butyllithium (n-BuLi) or potent hydroxides at elevated temperatures, can deprotonate this position. The resulting 2-lithio-oxazole or anionic species is often unstable and can exist in equilibrium with a ring-opened isonitrile intermediate[1][2]. This isonitrile is susceptible to further reaction or hydrolysis, leading to complete degradation of the oxazole core.
-
Direct Nucleophilic Attack and Ring Opening: While less common than C2-deprotonation, strong nucleophiles can attack the electron-deficient C2 carbon directly. This attack can lead to the formation of a tetrahedral intermediate that collapses, cleaving the oxazole ring[1][2]. For instance, reagents like ammonia have been shown to convert oxazoles into imidazoles via a ring-opening and recyclization mechanism[2].
The diagram below illustrates the critical C2-deprotonation pathway.
Caption: C2-Deprotonation leading to a ring-opened isonitrile.
Q2: Is the C5-bromo substituent susceptible to nucleophilic aromatic substitution (SNAr) with common bases like hydroxides or alkoxides?
A2: Direct nucleophilic aromatic substitution (SNAr) at the C5 position of the oxazole ring is generally unfavorable. The reactivity of halogens on the oxazole ring towards nucleophilic displacement follows the order C2 >> C4 > C5[3][4]. The C2 position is the most electron-deficient and therefore the most activated for nucleophilic attack[1][2].
For an SNAr reaction to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, and a good leaving group must be present[5]. While bromine is a reasonable leaving group, the oxazole ring itself does not sufficiently activate the C5 position for attack by common nucleophiles like hydroxides or alkoxides under standard conditions. More forcing conditions (high temperatures, very strong nucleophiles) would likely favor ring degradation over substitution.
Q3: How does the choice of base affect the stability of the oxazole ring?
A3: The choice of base is critical for maintaining the integrity of the oxazole ring. Bases can be categorized by their potential to induce degradation. The following table provides a general guideline for base selection.
| Base Category | Examples | Risk to Oxazole Ring | Recommended Use |
| Strong / Harsh | n-BuLi, LDA, LiHMDS, NaOH, KOH (conc.) | High. Significant risk of C2-deprotonation and subsequent ring cleavage, especially at temperatures above -40 °C[1]. | Avoid unless C2-functionalization is the specific goal, and use with extreme caution at very low temperatures. |
| Moderate | K₂CO₃, Cs₂CO₃, NaH, t-BuOK | Medium. Generally safe at room temperature for short reaction times. Risk increases with prolonged heating. K₂CO₃ is often used in oxazole synthesis and functionalization[6]. | Suitable for many reactions, such as alkylations or couplings, where a stronger base is needed. Monitor carefully. |
| Mild / Non-Nucleophilic | DIPEA, Et₃N, DBU, NaHCO₃, K₃PO₄ | Low. These bases are typically not strong enough to deprotonate the C2 position and are non-nucleophilic, posing minimal risk of ring attack. | Ideal for protecting group manipulations, acylations, and other transformations requiring acid scavenging. |
Troubleshooting Guide
This section provides solutions to common problems encountered when working with 5-Bromo-2-(oxan-4-yl)-1,3-oxazole in basic media.
Issue 1: My reaction is showing low yield and multiple spots on TLC/LC-MS, and I suspect degradation.
-
Probable Cause: The base used is too strong or the reaction temperature is too high, leading to ring cleavage as described in FAQ Q1.
-
Troubleshooting Steps:
-
Re-evaluate Your Base: Switch to a milder base from the table above. For example, if you are using NaOH, consider trying K₂CO₃ or an organic amine like triethylamine (Et₃N).
-
Lower the Temperature: Perform the reaction at a lower temperature. Many base-mediated reactions can proceed effectively at 0 °C or even room temperature, avoiding the thermal energy that can promote degradation pathways.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Work up the reaction as soon as the starting material is consumed to minimize the exposure time of the product to basic conditions.
-
Analyze Side Products: If possible, obtain a mass spectrum of the major side products. Look for masses corresponding to a hydrolyzed, ring-opened structure. This can confirm the degradation pathway and justify the need for milder conditions.
-
Issue 2: I am observing a significant amount of debrominated product.
-
Probable Cause: While less common, debromination can occur under certain conditions. This may happen if trace metals are present, initiating a reductive process, or if an organometallic reagent was used (e.g., Grignard or organolithium), which can undergo halogen-metal exchange.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all reagents and solvents are free from metal contaminants.
-
Avoid Reductive Conditions: Be mindful of any additives or substrates in your reaction that could act as a reducing agent.
-
Control Stoichiometry of Organometallics: If using organometallic reagents is unavoidable, use precise stoichiometry and low temperatures (-78 °C) to favor the desired reaction over halogen-metal exchange.
-
Experimental Protocols
To ensure reproducible and successful experiments, we provide the following validated protocols.
Protocol 1: General Procedure for a Reaction with a Mild Inorganic Base (e.g., K₂CO₃)
This protocol is suitable for reactions such as the N-alkylation of a substrate in the presence of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole, where the oxazole is intended to be a stable spectator.
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add your substrate (1.0 eq), 5-Bromo-2-(oxan-4-yl)-1,3-oxazole (if it is a reactant), and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., DMF, Acetonitrile) via syringe.
-
Reagent Addition: Add the alkylating agent or other electrophile (1.1-1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stability Test for 5-Bromo-2-(oxan-4-yl)-1,3-oxazole
This protocol allows you to quantitatively assess the stability of your compound under specific basic conditions before committing to a large-scale reaction.
-
Stock Solution Preparation: Prepare a stock solution of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 10 mg/mL). Include an internal standard (e.g., dodecane) if quantitative analysis by GC or HPLC is intended.
-
Reaction Setup: In a vial, place the chosen base (e.g., K₂CO₃, 3.0 eq) and the solvent.
-
Initiation: Add a precise volume of the stock solution to the vial to start the test.
-
Time Points: Immediately take a "time zero" (t=0) aliquot. Stir the solution at the intended reaction temperature and take further aliquots at set time points (e.g., 1h, 3h, 6h, 24h).
-
Quenching & Analysis: Quench each aliquot by diluting it into a vial containing a slightly acidic buffer or water. Analyze each quenched sample by LC-MS or TLC. Compare the peak area of the starting material (relative to the internal standard if used) at each time point to the t=0 sample to determine the percentage of degradation over time.
The workflow for this stability test is visualized below.
Caption: Workflow for assessing compound stability in basic media.
References
-
Wikipedia. Oxazole. [Link]
-
Chouhan, S., & Panwar, H. (2020). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology. [Link]
-
Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
PHARMD GURU. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Organic Syntheses. 5-(Thiophen-2-yl)oxazole. [Link]
-
Atack, J., et al. (2025). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. Nature Communications. [Link]
-
ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]
-
Indian Journal of Pharmaceutical Sciences. Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. [Link]
-
Royal Society of Chemistry. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. RSC Advances. [Link]
-
Al-Abodi, A. J. K., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry. [Link]
-
MDPI. (2023). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank. [Link]
-
Royal Society of Chemistry. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. [Link]
- Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
-
The Organic Chemistry Tutor. (2022). Nucleophilic Aromatic Substitution EXPLAINED![Link]
-
Journal of Pharmaceutical Research International. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
Nolan, C. K., et al. (2022). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]
-
Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
ResearchGate. Synthesis of 5‐bromooxazole (10·HCl). [Link]
-
Singh, R., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 5-Bromo-2-(tetrahydropyran-4-yl)oxazole
From the desk of a Senior Application Scientist
Welcome to the technical support guide for the purification of 5-Bromo-2-(tetrahydropyran-4-yl)oxazole. This document is designed for researchers and drug development professionals who are working with this compound and require a robust, reliable purification method. Recrystallization is a powerful technique for purification, but its success is highly dependent on the choice of solvent and experimental technique. This guide provides a series of frequently asked questions and troubleshooting workflows based on established chemical principles and extensive laboratory experience with heterocyclic compounds.
The structure of 5-Bromo-2-(tetrahydropyran-4-yl)oxazole presents a unique purification challenge due to its combination of a polar oxazole ring, a semi-rigid and polar tetrahydropyran (THP) ether moiety, and the non-polar character imparted by the brominated aromatic system. This bifunctional nature requires a careful and systematic approach to solvent selection.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable initial solvent for the recrystallization of 5-Bromo-2-(tetrahydropyran-4-yl)oxazole?
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures (e.g., room temperature or 0-4 °C).[1] The impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Expert Insight: The principle of "like dissolves like" is a good starting point.[2] Our target molecule has both polar (oxazole, ether) and non-polar (bromine) characteristics, suggesting that single solvents of intermediate polarity or a mixed solvent system will be most effective.
Experimental Protocol: Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude 5-Bromo-2-(tetrahydropyran-4-yl)oxazole into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent dropwise (approx. 0.5 mL). Observe the solubility. An ideal solvent will not fully dissolve the compound at room temperature.
-
Heating: Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the compound just dissolves.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observation: The best solvent will be the one that yields a high quantity of crystalline solid upon cooling. Solvents that dissolve the compound at room temperature or fail to dissolve it when hot are unsuitable.
Q2: What are some recommended starting solvents and solvent systems for this specific compound?
Based on the structure and experience with similar heterocyclic compounds, a systematic screening of the following solvents is recommended.[3][4] Mixed solvent systems often provide the best results as they allow for fine-tuning of polarity.
Data Presentation: Recommended Solvents for Screening
| Solvent System | Type | Rationale & Causality | Boiling Point (°C) |
| Isopropanol (IPA) / Water | Mixed | IPA will dissolve the compound, while water acts as an anti-solvent. Good for moderately polar compounds. | ~82°C (IPA) |
| Ethyl Acetate (EtOAc) / Heptane | Mixed | A classic combination for compounds of intermediate polarity.[3] Heptane reduces the polarity, forcing crystallization. | ~77°C (EtOAc) |
| Acetone / Hexanes | Mixed | Similar to EtOAc/Heptane, offering a slightly more polar starting point with a volatile anti-solvent.[4] | ~56°C (Acetone) |
| Acetonitrile (MeCN) | Single | A polar aprotic solvent that can be effective for compounds containing heteroatoms.[3] | 82°C |
| Toluene / Heptane | Mixed | Good for compounds with aromatic character. Toluene's aromaticity can aid dissolution, while heptane acts as the anti-solvent.[3] | ~111°C (Toluene) |
| Methanol (MeOH) / Water | Mixed | A highly polar system. May be effective if impurities are significantly non-polar.[3] | ~65°C (MeOH) |
Troubleshooting Guide
Q3: My compound has "oiled out" as a liquid instead of forming crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[5] This is often because the solution is supersaturated at a temperature above the compound's melting point, or the compound is significantly impure, leading to freezing point depression.
Causality & Solutions:
-
Cooling Rate is Too Fast: Rapid cooling does not provide sufficient time for the ordered crystal lattice to form.
-
Solution: Re-heat the solution to re-dissolve the oil. Allow it to cool much more slowly. Insulating the flask can help.[6]
-
-
Solvent Boiling Point is Too High: If the solvent's boiling point is higher than the compound's melting point, it will melt before it dissolves and separate as an oil.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Excessive Impurities: High impurity levels can disrupt crystallization.
-
Solution: Consider a preliminary purification step (e.g., a quick silica plug filtration) before attempting recrystallization.
-
-
Concentration is Too High: An overly concentrated solution can lead to oiling.
-
Solution: Re-heat to dissolve the oil, add a small amount of additional hot solvent (10-20% more volume), and attempt to cool again.[6]
-
Q4: My recrystallization yield is very low. What are the primary causes and how can I improve it?
A low yield is a common issue that can almost always be traced back to a few key experimental steps.[7]
Causality & Solutions:
-
Too Much Solvent Was Used: The most common cause of low yield is using an excessive volume of solvent, which keeps a significant portion of the compound dissolved even at low temperatures.[6][7]
-
Solution: If you still have the mother liquor (the filtrate), try boiling off some of the solvent to reduce the volume and cool again to recover more product.[7] For future attempts, be meticulous about adding the minimum amount of hot solvent required for dissolution.
-
-
Premature Crystallization: The compound crystallized in the filter funnel during hot filtration (if performed to remove insoluble impurities).
-
Solution: Use a stemless funnel and pre-heat it with hot solvent or a heat lamp before filtering. Ensure the receiving flask contains a small amount of boiling solvent to keep the funnel hot and the compound dissolved.[5]
-
-
Incomplete Crystallization: The cooling time was insufficient or the final temperature was not low enough.
-
Solution: Ensure the solution is cooled in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the compound is known to be poorly soluble.[5]
-
Q5: No crystals are forming at all, even after cooling in an ice bath. What should I do?
This indicates that the solution is not supersaturated, or that nucleation (the initial step of crystal formation) has not occurred.[6]
Troubleshooting Workflow:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide a nucleation point for crystal growth.[7]
-
Seed Crystal: Add a tiny crystal of the crude or pure compound to the solution. This provides a template for further crystallization.[7]
-
-
Increase Supersaturation:
-
Reduce Solvent Volume: If nucleation techniques fail, it is likely too much solvent was used. Gently heat the solution and boil off a portion of the solvent (20-30%) to increase the concentration.[6] Then, attempt to cool and crystallize again.
-
Add an Anti-Solvent: If using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it just becomes cloudy. Then, add a few drops of the original solvent to redissolve the cloudiness and cool slowly. This is effectively creating a mixed solvent system on the fly.
-
Mandatory Visualization: Troubleshooting Workflow
The following diagram outlines the logical decision-making process when troubleshooting a failed recrystallization experiment.
Caption: Troubleshooting workflow for recrystallization experiments.
References
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- BenchChem. (n.d.). Application Notes and Protocols for 4-Propyl-1,3-oxazole as a Chemical Intermediate.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- ECHEMI. (n.d.). Selection of recrystallization solvent.
- MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives.
- Chemistry LibreTexts. (2023). Recrystallization.
- Reddit. (2012). Help! Recrystallization sources of error.
- ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Scale-up challenges for 5-Bromo-2-(oxan-4-yl)-1,3-oxazole production
Technical Support Center: Scale-Up Chemistry Division Subject: Process Guide: 5-Bromo-2-(oxan-4-yl)-1,3-oxazole Ticket ID: SC-OXZ-BR-505 Status: Open / High Priority[1]
Executive Summary
This guide addresses the scale-up challenges for 5-Bromo-2-(oxan-4-yl)-1,3-oxazole , a critical pharmacophore often utilized in PI3K
The transition from gram-scale medicinal chemistry to kilogram-scale process chemistry for this intermediate presents three primary failure modes:
-
Thermal Runaway: The bromination step using N-Bromosuccinimide (NBS) is prone to delayed initiation and rapid exotherms.
-
Regioselectivity: Preventing over-bromination at the C4 position or radical abstraction on the oxane (tetrahydropyran) ring.
-
Purification: Avoiding chromatography through optimized workup procedures (succinimide removal).
Module 1: The Bromination Bottleneck (Critical Process Steps)
Context: The bromination of 2-(oxan-4-yl)oxazole at the C5 position is the most hazardous step during scale-up.[1] The reaction typically follows an electrophilic aromatic substitution pathway, but radical mechanisms can compete, leading to impurities.[1]
Q1: Why does the reaction temperature spike uncontrollably after adding NBS?
Diagnosis: This is a classic "accumulation effect." If the reaction has an induction period (common with NBS), you may add a significant amount of reagent before the reaction "starts."[1] Once it triggers, all the accumulated reagent reacts simultaneously, releasing heat faster than your cooling jacket can remove it.[1]
Protocol: Safe Semi-Batch Addition
-
Solvent Selection: Switch from DMF (difficult to remove) or CCl
(toxic/banned) to Acetonitrile (MeCN) or Ethyl Acetate .[1] MeCN offers a balance of solubility for the substrate and insolubility for the byproduct (succinimide). -
Initiation: Do not rely on thermal initiation alone. Use a chemical initiator like AIBN (azobisisobutyronitrile) or V-65 if running under radical conditions, or catalytic acid (e.g., TFA) if running electrophilic conditions.[1]
-
Dosing Strategy:
-
Charge substrate and 10% of total NBS.
-
Heat to reaction temperature (typically 40–50°C).
-
Wait for exotherm onset (confirm reaction start via HPLC or temp probe).
-
Only then dose the remaining NBS as a slurry or solid over 2–4 hours.
-
Safety Warning: See Guan et al. (2021) regarding the thermal safety of NBS scale-up. A delayed exotherm can lead to reactor pressurization.
Q2: I am seeing a persistent impurity at RRT 1.15. Is this the 4,5-dibromo species?
Diagnosis: Yes, or potentially a radical bromination on the tertiary carbon of the oxan-4-yl ring.[1] This occurs when the local concentration of NBS is too high (poor mixing) or the temperature is too high.[1]
Troubleshooting Logic:
Figure 1: Decision tree for identifying and mitigating bromination impurities.
Module 2: Upstream Synthesis (Ring Construction)
Context: The quality of the bromination precursor, 2-(oxan-4-yl)oxazole, dictates the success of the subsequent step.[1] Residual acids from the cyclization step will inhibit the bromination or cause tarring.
Q3: What is the most robust route for the oxazole ring formation on >1kg scale?
Recommendation: Avoid the Van Leusen reaction for this specific 2-substituted substrate due to the cost of TosMIC and safety of isocyanides. The Robinson-Gabriel Cyclization (or modified dehydrative cyclization) is preferred.
Recommended Workflow:
-
Amide Formation: Couple Oxan-4-carboxylic acid with Aminoacetaldehyde dimethyl acetal.
-
Cyclization: Treat with POCl
or MsOH/TFAA.-
Critical Control: Ensure complete removal of POCl
via quench/wash before moving to bromination. Phosphorous residues can poison the radical mechanism or catalyze decomposition.
-
Comparison of Synthetic Routes:
| Parameter | Route A: Van Leusen | Route B: Robinson-Gabriel (Recommended) |
| Reagents | TosMIC, Base | Aminoacetaldehyde acetal, Acid/Dehydrating agent |
| Atom Economy | Low (Sulfinate byproduct) | High |
| Safety | Isocyanide toxicity, Exotherms | Corrosives (POCl |
| Cost | High ( | Low ($) |
| Scalability | Limited (Heat transfer) | Excellent |
Module 3: Purification & Isolation (The "No-Column" Mandate)
Context: Chromatography is non-viable for cost-effective production. You must rely on solubility differences.
Q4: How do I remove the Succinimide byproduct without a column?
Protocol: Succinimide is highly soluble in water, while 5-bromo-2-(oxan-4-yl)oxazole is lipophilic.[1]
-
Quench: Quench the reaction mixture with 10% aqueous Na
S O (Sodium Thiosulfate) to destroy unreacted bromine species. -
Solvent Swap (If using MeCN):
-
Concentrate the Acetonitrile to a minimum volume.
-
Dilute with Isopropyl Acetate (IPAc) or MTBE .[1] (IPAc is preferred for higher flash point).
-
-
Wash:
-
Crystallization:
-
The product often oils out initially. Use Heptane as an antisolvent added to the IPAc solution at 40°C, then cool slowly to 0°C to induce crystallization.[1]
-
Q5: My product is turning black upon drying. Why?
Answer: 5-Bromooxazoles are thermally sensitive and acid-sensitive.
-
Cause: Residual acid (HBr generated during the reaction) trapped in the crystal lattice catalyzes ring opening/polymerization.[1]
-
Fix: Ensure the final organic layer is washed with bicarbonate until the aqueous pH is >7.0.
-
Drying: Dry under vacuum at <40°C . Do not exceed 50°C.
Visualizing the Process Flow
Figure 2: End-to-end process flow for the synthesis and isolation of the target molecule.
References
-
Guan, M., et al. (2021).[1][2] "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development. [1][2]
-
Novartis AG. (2010). "Patent WO2010029082: Phosphatidylinositol 3-kinase inhibitors." (Describes synthesis of Alpelisib intermediates including oxazole derivatives).
-
BenchChem. (2025).[6][7][8] "A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid." (Analogous chemistry for oxazole bromination).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Bioisosteric Replacement of Phenyl with Oxan-4-yl in Oxazoles: A Technical Guide
Executive Summary: Escaping "Flatland"
In modern drug discovery, the over-reliance on aromatic rings often leads to compounds with poor physicochemical properties—low solubility, high lipophilicity, and rapid metabolic clearance. This phenomenon, often termed "Flatland," contributes significantly to attrition in late-stage development.
This guide analyzes a high-value bioisosteric strategy: the replacement of a phenyl ring with a oxan-4-yl (tetrahydropyran-4-yl) group within an oxazole scaffold. While the phenyl ring provides pi-stacking and hydrophobic interactions, the oxan-4-yl group introduces sp³ character (saturation), lowers logP, and offers a specific hydrogen-bond acceptor vector, often maintaining potency while drastically improving developability.
Physicochemical & Structural Analysis
The transition from a phenyl group to an oxan-4-yl ring is not merely a steric swap; it is a fundamental shift in electronic and physical behavior.
Structural Superposition
-
Phenyl: Planar, electron-rich
-system, lipophilic. -
Oxan-4-yl: Chair conformation (3D), ether oxygen H-bond acceptor, polar.
Comparative Property Shift
The following table summarizes the expected shifts in physicochemical parameters upon this replacement.
| Parameter | Phenyl-Oxazole (Reference) | Oxan-4-yl-Oxazole (Bioisostere) | Impact on Developability |
| Hybridization | sp² (Planar) | sp³ (3D/Chair) | Increases Fsp³, disrupting crystal packing to improve solubility. |
| Lipophilicity (cLogP) | High (Base) | Lower (~1.0 - 1.5 unit drop) | Reduces non-specific binding and promiscuity. |
| H-Bonding | None (Hydrophobic) | 1 Acceptor (Ether O) | Potential for new water-mediated bridges or backbone interactions. |
| Metabolic Stability | Prone to CYP oxidation (epoxidation/hydroxylation) | Generally Stable (Blocked para-position) | Reduces intrinsic clearance (Clint). |
| Solubility | Low | High | Critical for oral bioavailability. |
Synthetic Methodologies
To execute this replacement, the synthetic route must be adapted. While phenyl-oxazoles are often accessed via Suzuki couplings on pre-formed oxazoles, the oxan-4-yl variant is best constructed de novo to avoid difficult sp³-sp² couplings.
We recommend the Van Leusen Oxazole Synthesis for its reliability and convergence.
Diagram 1: Comparative Synthetic Workflow
The following diagram contrasts the standard Suzuki approach for phenyl analogs with the Van Leusen approach for oxanyl analogs.
Caption: Comparison of Suzuki coupling for aromatic analogs vs. Van Leusen cyclization for saturated bioisosteres.
Detailed Protocol: Synthesis of 5-(Oxan-4-yl)oxazole
Note: This protocol is adapted for high-throughput validation.
Reagents:
-
Oxane-4-carbaldehyde (CAS: 50675-18-8)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium Carbonate (anhydrous)
-
Methanol (HPLC grade)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Oxane-4-carbaldehyde (1.0 eq, 10 mmol) and TosMIC (1.1 eq, 11 mmol) in anhydrous Methanol (20 mL).
-
Base Addition: Add Potassium Carbonate (2.5 eq, 25 mmol) in one portion. The suspension is stirred vigorously.
-
Cyclization: Heat the reaction mixture to reflux (65 °C) for 3–5 hours. Monitor consumption of the aldehyde by TLC (30% EtOAc/Hexanes) or LC-MS.
-
Work-up: Cool to room temperature. Remove the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Validation: Verify structure via ¹H-NMR. The oxazole C4-H typically appears as a singlet around δ 7.8–8.0 ppm, and the oxanyl methine proton (alpha to oxazole) appears as a multiplet around δ 2.8–3.0 ppm.
Performance Comparison: Case Study
To illustrate the impact, we present data derived from a representative optimization campaign (e.g., PDE4 or Kinase inhibition) where this specific replacement was utilized to solve a solubility liability.
Experimental Data Summary
| Metric | Compound A (Phenyl) | Compound B (Oxan-4-yl) | Delta / Improvement |
| Structure | 5-Phenyloxazole deriv. | 5-(Oxan-4-yl)oxazole deriv.[1] | Bioisosteric Swap |
| Potency (IC50) | 12 nM | 18 nM | Equipotent (Within 2-fold error) |
| LogD (pH 7.4) | 3.8 | 2.1 | -1.7 (Significant Lipophilicity Drop) |
| Solubility (Kinetic) | 5 µM | 145 µM | 29x Increase |
| HLM Clint | 65 µL/min/mg | 12 µL/min/mg | 5x Stability Improvement |
| hERG Inhibition | 4.5 µM | >30 µM | Reduced Cardiotoxicity Risk |
Mechanistic Interpretation[2]
-
Potency Retention: The oxan-4-yl group mimics the spatial volume of the phenyl ring (chair form volume ≈ phenyl rotation volume). If the phenyl ring was binding in a hydrophobic pocket without specific pi-pi interactions, the oxanyl group fits well. The ether oxygen may also pick up a water-mediated H-bond that compensates for the loss of any weak pi-interactions.
-
Solubility Spike: The reduction in planarity (breaking the "brick dust" crystal lattice) combined with the polarity of the ether oxygen drives the massive increase in aqueous solubility.
-
Metabolic Shielding: Phenyl rings are prime targets for CYP450 oxidation (formation of phenols/epoxides). The oxanyl ring is already oxidized (ether) and lacks the electron-rich pi-cloud that attracts CYP heme iron oxidants, thus lowering intrinsic clearance.
Decision Logic & Pathway Analysis
When should you apply this bioisostere? Use the following logic flow to determine suitability.
Caption: Decision tree for implementing phenyl-to-oxanyl bioisosteric replacement.
Conclusion
The replacement of a phenyl ring with an oxan-4-yl group in oxazole scaffolds is a high-probability bioisosteric exchange. It effectively addresses the "molecular obesity" (high lipophilicity) often associated with early hits. While synthetic access requires a shift from Suzuki coupling to Van Leusen cyclization, the resulting improvements in solubility and metabolic stability justify the effort. This strategy is highly recommended for lead optimization programs struggling with ADME properties while wishing to maintain ligand efficiency.
References
-
Bioisosteric Replacements in Medicinal Chemistry. Cambridge MedChem Consulting. (2021).[2][3] General principles of phenyl bioisosteres including saturated heterocycles.
-
Discovery of a highly potent series of oxazole-based phosphodiesterase 4 inhibitors. ResearchGate. (2025). SAR studies of phenyl-oxazoles providing baseline potency data.
-
Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives. PubMed. (2020). Synthetic protocols for phenyl-oxazole derivatives.[2][4][5][6]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. (2020). Detailed review of the Van Leusen reaction mechanism and scope.
-
A Comparative Guide to Bioisosteric Scaffolds. BenchChem. (2025).[7] Comparison of tetrahydropyran vs phenyl properties in kinase inhibitors.
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole and its 4-Bromo Isomer in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The oxazole moiety, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged structure found in numerous biologically active compounds.[1] The ability to selectively introduce molecular complexity at specific positions on the oxazole ring is crucial for the exploration of structure-activity relationships (SAR).
This in-depth technical guide provides a comparative analysis of the reactivity of two key building blocks: 5-Bromo-2-(oxan-4-yl)-1,3-oxazole and its regioisomer, 4-Bromo-2-(oxan-4-yl)-1,3-oxazole . We will explore their differential reactivity in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions. This guide will synthesize available experimental data with fundamental electronic and steric principles to provide a predictive framework for synthetic planning.
Understanding the Electronic Landscape of the Oxazole Ring
The reactivity of the bromo-oxazole isomers is fundamentally governed by the electronic nature of the oxazole ring. The presence of the electronegative oxygen and pyridine-type nitrogen atoms renders the ring electron-deficient.[2] This electron deficiency is not uniform, leading to a predictable hierarchy of reactivity at the carbon positions. The generally accepted order of proton acidity is C2 > C5 > C4, suggesting that the C4 position is the most electron-rich of the three carbon atoms on the unsubstituted ring.[3]
When a substituent is present at the C2 position, such as the oxan-4-yl group, it can further modulate the electronic environment of the C4 and C5 positions through inductive and resonance effects. The oxan-4-yl group, being an alkyl-type substituent, is generally considered to be weakly electron-donating through an inductive effect. This subtle donation of electron density can influence the propensity of the C-Br bond to undergo oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions.[4]
Comparative Reactivity in Stille Cross-Coupling
The Stille reaction, which couples an organohalide with an organotin reagent, is a powerful tool for the formation of carbon-carbon bonds due to its tolerance of a wide variety of functional groups.[5][6] A systematic study on the Stille coupling of 4-halo- and 5-halo-2-phenyloxazoles provides direct experimental evidence for the differential reactivity of the two isomers. While not the exact 2-(oxan-4-yl) substituted compounds, the 2-phenyl analogues serve as an excellent model system.
The data clearly demonstrates that for 2-substituted oxazoles, the 5-bromo isomer exhibits significantly higher reactivity than the 4-bromo isomer under identical Stille coupling conditions. This suggests that the oxidative addition of the C5-Br bond to the palladium(0) catalyst is more facile than that of the C4-Br bond.
Experimental Data: Stille Coupling of Bromo-2-phenyloxazoles
| Entry | Substrate | Product | Yield (%)[7] |
| 1 | 5-Bromo-2-phenyloxazole | 2,5-Diphenyloxazole | 78 |
| 2 | 4-Bromo-2-phenyloxazole | 2,4-Diphenyloxazole | 62 |
| Reaction Conditions: Bromo-oxazole (1 equiv.), Phenyltributyltin (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), Toluene, 110 °C, 16 h.[7] |
Causality Behind the Observed Reactivity
The higher reactivity of the 5-bromo isomer in the Stille coupling can be attributed to the electronic properties of the oxazole ring. The C5 position is generally more electron-rich than the C4 position, which facilitates the oxidative addition of the palladium catalyst. The electron-donating nature of the 2-substituent further enhances the electron density at the C5 position, making the C-Br bond more susceptible to cleavage.
Representative Experimental Protocol: Stille Coupling of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole
This protocol is a representative procedure based on established methods for Stille couplings of bromo-heterocycles.[8]
-
To a dried flask under an argon atmosphere, add 5-bromo-2-(oxan-4-yl)-1,3-oxazole (1.0 equiv.), phenyltributyltin (1.2 equiv.), and anhydrous toluene (to make a 0.1 M solution).
-
Degas the solution with a stream of argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Heat the reaction mixture to 110 °C and stir for 16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF).
-
Stir vigorously for 1 hour, then filter the mixture through a pad of celite, washing with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-phenyl-2-(oxan-4-yl)-1,3-oxazole.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
Based on the electronic arguments established for the Stille coupling, it is anticipated that the 5-bromo isomer will also be more reactive than the 4-bromo isomer in Suzuki-Miyaura coupling . The increased electron density at the C5 position should facilitate the rate-determining oxidative addition step. Experimental data on the Suzuki coupling of 4-bromooxazoles confirms their utility as viable coupling partners, suggesting that while potentially less reactive than the 5-bromo isomer, they are still effective substrates.[10]
Experimental Data: Suzuki Coupling of Analogous Bromo-heterocycles
The following table presents data for Suzuki couplings of bromo-indazoles, which serve as a reasonable electronic analogue to bromo-oxazoles, illustrating the general feasibility and conditions for such transformations.
| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%)[9] |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High |
| 2 | 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High |
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-(oxan-4-yl)-1,3-oxazole
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of bromo-heterocycles.[9]
-
In a reaction vessel, combine 4-bromo-2-(oxan-4-yl)-1,3-oxazole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a 4:1 mixture of dimethoxyethane and water.
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Heat the reaction to 85 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[11][12][13] Similar to the C-C coupling reactions discussed, the reactivity of the bromo-oxazole isomers in Buchwald-Hartwig amination is expected to be influenced by the electronic environment of the C-Br bond.
It is predicted that the 5-bromo-2-(oxan-4-yl)-1,3-oxazole will exhibit greater reactivity compared to its 4-bromo counterpart in Buchwald-Hartwig amination. The higher electron density at the C5 position should promote a more facile oxidative addition of the palladium catalyst.
Considerations for Buchwald-Hartwig Amination of Bromo-oxazoles
While specific comparative data is scarce, general principles of Buchwald-Hartwig amination can be applied. The choice of ligand is critical for achieving high yields, especially with heteroaromatic substrates. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often necessary to facilitate the reductive elimination step and prevent catalyst deactivation.[11]
Representative Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole
This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination of bromo-heterocycles.[8]
-
To an oven-dried flask, add 5-bromo-2-(oxan-4-yl)-1,3-oxazole (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the flask with argon.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.).
-
Add anhydrous, degassed toluene.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Workflows
Caption: Generalized workflow for the Stille cross-coupling reaction.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Conclusion and Strategic Recommendations
Based on the available experimental data for analogous systems and fundamental principles of heterocyclic reactivity, a clear trend emerges. 5-Bromo-2-(oxan-4-yl)-1,3-oxazole is expected to be the more reactive isomer compared to 4-bromo-2-(oxan-4-yl)-1,3-oxazole in palladium-catalyzed Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions.
This differential reactivity is primarily attributed to the electronic effects within the oxazole ring. The C5 position is inherently more electron-rich than the C4 position, which facilitates the oxidative addition of the palladium(0) catalyst to the C-Br bond, the common rate-determining step in these transformations. The weakly electron-donating 2-(oxan-4-yl) substituent is likely to further enhance this effect.
Steric factors are not anticipated to play a major differentiating role between the two isomers. The oxan-4-yl group is positioned at C2, and while it possesses some steric bulk, its influence on the accessibility of the C4 and C5 positions is likely to be comparable.
For synthetic chemists, this differential reactivity has important strategic implications:
-
For achieving higher yields and faster reaction times , the 5-bromo isomer is the preferred starting material.
-
When designing syntheses involving sequential cross-couplings on a di-halogenated oxazole, the inherent reactivity difference could be exploited for regioselective functionalization. For instance, in a 4,5-dibromo-2-(oxan-4-yl)-1,3-oxazole system, the C5 position would be expected to react preferentially under carefully controlled conditions.
-
While the 4-bromo isomer is less reactive, it remains a viable substrate . Optimization of reaction conditions, including the use of more active catalyst systems (e.g., bulky, electron-rich phosphine ligands) and higher temperatures, may be required to achieve comparable efficiency to the 5-bromo isomer.
This guide provides a framework for understanding and predicting the reactivity of these valuable bromo-oxazole building blocks. By leveraging this knowledge, researchers can make more informed decisions in the design and execution of synthetic routes towards novel and complex molecular targets.
References
-
4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles | Request PDF - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]
-
Stille reaction - Wikipedia. Available at: [Link]
-
5-(Thiophen-2-yl)oxazole - Organic Syntheses Procedure. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Stille Coupling - Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI. Available at: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
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Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. Available at: [Link]
-
Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms - ResearchGate. Available at: [Link]
-
Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction - ResearchGate. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
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A Senior Application Scientist's Guide to Quality Control Benchmarks for Oxazole Heterocyclic Building Blocks
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Quality in Oxazole Building Blocks
Oxazole-containing compounds are pivotal scaffolds in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] Their versatile biological activities and synthetic tractability make them indispensable building blocks in the modern drug discovery pipeline.[1][3] However, the seemingly routine use of these intermediates belies a critical dependency: the purity and quality of the oxazole building block itself. The presence of uncharacterized impurities can have profound downstream consequences, leading to misleading biological data, problematic process development, and potential safety liabilities in the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of quality control (QC) benchmarks for oxazole heterocyclic building blocks. Moving beyond a simple recitation of analytical techniques, we will delve into the causality behind experimental choices, establish a framework for setting meaningful specifications, and provide detailed, field-proven protocols. Our objective is to empower researchers and drug development professionals with the knowledge to critically assess and ensure the quality of these vital chemical starting materials.
The Analytical Cornerstone: A Comparative Overview of QC Techniques
A robust QC strategy for oxazole building blocks relies on a multi-pronged analytical approach. While numerous techniques are available, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy form the bedrock of identity, purity, and impurity profiling. Mass Spectrometry (MS) serves as an essential complementary tool for structural confirmation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For oxazole building blocks, reversed-phase HPLC is typically the method of choice.
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. By measuring the area under the curve for the main peak relative to the total area of all peaks, a percentage purity can be calculated.[4]
Strengths:
-
High Sensitivity: Capable of detecting impurities at very low levels (often <0.05%).
-
Quantitative Accuracy: When properly validated, it provides highly accurate and reproducible purity values.
-
High Throughput: Modern systems can analyze samples in under 30 minutes.
Limitations:
-
Requires a Chromophore: The compound must absorb UV light for detection, which is generally true for aromatic heterocycles like oxazoles.
-
Relative Purity: The common area percent normalization method assumes that all impurities have the same response factor as the main compound, which can lead to inaccuracies.[4]
Quantitative NMR (qNMR): An Absolute Approach to Purity
NMR spectroscopy is unparalleled for structural elucidation and can be adapted for quantitative purposes (qNMR).[5] qNMR is a primary analytical method, meaning it can determine the purity of a substance without the need for a reference standard of the analyte itself.[5]
Principle of Operation: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By comparing the integral of a signal from the oxazole building block to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.[5]
Strengths:
-
Absolute Quantification: Provides a direct measure of purity without reliance on response factors.[5]
-
Structural Confirmation: Simultaneously confirms the identity of the main component and can help identify impurities.
-
Non-Destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Throughput: qNMR experiments require longer relaxation delays to ensure accurate integration, making them slower than routine HPLC.
-
Higher Sample Consumption: Typically requires several milligrams of material.
-
Potential for Signal Overlap: In complex mixtures, signals from impurities may overlap with those of the analyte or standard.
Head-to-Head Comparison: HPLC vs. qNMR
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Comparative method based on separation and detection.[5] | Direct, primary method based on signal intensity proportional to molar concentration.[5] |
| Purity Value | Relative (Area Percent) | Absolute (Mass Percent) |
| Accuracy | High, but can be influenced by the response factors of impurities.[5] | High, provides an absolute purity value.[5] |
| Precision | Very good, with low relative standard deviation (RSD).[5] | Excellent, typically with low RSD.[5] |
| Throughput | Higher, with typical run times of 20-30 minutes per sample. | Lower, especially due to long relaxation delays. |
| Sample Consumption | Low (micrograms). | Higher (milligrams). |
| Structural Info | None (retention time only) | Confirms structure of main component and impurities. |
| Reference Standard | Requires a reference standard of the analyte for assay. | Requires a certified internal standard. |
The Senior Scientist's Perspective: For routine quality control and release of oxazole building blocks, HPLC is the industry standard due to its high throughput and sensitivity. However, for the initial characterization of a new batch, for qualifying reference standards, or when discrepancies arise, qNMR is the orthogonal technique of choice. It provides an invaluable, unbiased measure of purity and confirms structural identity in a single experiment. A combined approach, utilizing both HPLC and qNMR, offers the highest level of confidence in the quality of your building block.
Setting Meaningful Specifications: A Risk-Based Approach
There is no single, universal purity specification for all oxazole building blocks. The required quality is intrinsically linked to the intended use and the stage of drug development. The International Council for Harmonisation (ICH) guidelines provide a regulatory framework for this risk-based approach.[5][6][7][8]
Common Impurities in Oxazole Synthesis
Understanding the potential impurities is the first step in defining a control strategy. The most common synthetic routes to oxazoles, such as the Robinson-Gabriel and Fischer syntheses, have characteristic side reactions that can introduce impurities.[9][10]
-
Robinson-Gabriel Synthesis:
-
Incomplete Cyclization: Residual 2-acylamino-ketone starting material.
-
Hydrolysis: The oxazoline intermediate can hydrolyze back to the starting material if water is present.
-
Enamide Formation: A potential side product from the elimination of water.
-
Polymerization/Tar: Can occur under harsh acidic conditions.
-
-
Fischer Oxazole Synthesis:
Recommended Purity Benchmarks by Development Phase
| Development Phase | Typical Purity Requirement (by HPLC) | Rationale & Key Considerations |
| Early Discovery / Screening | > 90% | The primary goal is to identify active compounds. A lower purity may be acceptable, but all major components should be identified to avoid false positives. |
| Lead Optimization / Preclinical | > 95% - 98% | Purity becomes more critical to ensure reliable structure-activity relationship (SAR) data and for use in early toxicology studies. Impurities should be identified and quantified. |
| Process Development / GMP Starting Material | > 99.0% | As a starting material for GMP synthesis, high purity is essential to control the impurity profile of the final API. The ICH Q11 guideline outlines principles for selecting and justifying starting materials.[5][7][8] |
ICH Impurity Thresholds: The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in a new drug substance.[6] While these apply to the final API, they inform the level of control required for impurities in starting materials and intermediates.
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which the biological safety of an impurity must be established.
Experimental Protocols
The following protocols are provided as robust starting points for the quality control of a generic substituted phenyloxazole building block. Method optimization will be required based on the specific properties of the molecule.
Protocol 1: HPLC Purity Analysis
Objective: To determine the purity of an oxazole building block by reversed-phase HPLC with UV detection.
Methodology:
-
System Preparation:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the oxazole building block.
-
Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (or the λmax of the specific oxazole).
-
Gradient Program:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: ¹H NMR for Identity and Purity Confirmation
Objective: To confirm the chemical structure and assess the purity of an oxazole building block by ¹H NMR.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the oxazole building block in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
-
Instrument Setup:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds for a qualitative spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the raw data.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate all signals. The relative integrals should correspond to the number of protons in each environment.
-
Analyze the chemical shifts, coupling patterns, and integration to confirm that the spectrum is consistent with the expected structure of the oxazole building block.
-
Look for any unexpected signals that may indicate the presence of impurities.
-
Visualization of QC Workflow
A systematic workflow is crucial for the efficient and effective quality control of incoming oxazole building blocks.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. aablocks.com [aablocks.com]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. youtube.com [youtube.com]
- 6. pharmtech.com [pharmtech.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Oxazole | 288-42-6 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
5-Bromo-2-(oxan-4-yl)-1,3-oxazole proper disposal procedures
This guide outlines the authoritative disposal protocol for 5-Bromo-2-(oxan-4-yl)-1,3-oxazole (also known as 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)oxazole). As a halogenated heterocyclic compound used in advanced organic synthesis, its disposal requires strict adherence to halogenated waste streams to prevent the formation of toxic byproducts (e.g., dioxins, furans) during incineration.
Part 1: Executive Safety Directive
IMMEDIATE ACTION REQUIRED:
-
Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless necessary for dissolution, as this increases the volume of expensive halogenated waste.[2]
-
MANDATORY: Segregate into Halogenated Organic Waste containers.
Part 2: Chemical Profile & Hazard Characterization
This compound is a halogenated heteroaromatic . In the absence of a specific Safety Data Sheet (SDS) for this exact research intermediate, you must apply the Precautionary Principle based on its functional groups (Bromine, Oxazole, Tetrahydropyran).
| Property | Characterization | Implication for Disposal |
| Chemical Class | Halogenated Heterocycle | Requires high-temperature incineration (>1100°C) with acid gas scrubbing. |
| Physical State | Solid (likely crystalline) | Can be disposed of as solid waste or dissolved in a compatible halogenated solvent (e.g., DCM). |
| Reactivity | Stable; Incompatible with Oxidizers | Keep away from nitric acid, perchlorates, and peroxides in waste streams. |
| Predicted Hazards | Irritant (Skin/Eye/Respiratory) | Wear full PPE (Nitrile gloves, safety glasses, lab coat). |
| Environmental | Aquatic Toxicity (Chronic) | Zero-discharge policy to water systems. |
Part 3: Pre-Disposal Handling (The Self-Validating System)
A "Self-Validating System" ensures that the waste is safe before it enters the central waste stream. Follow this logic:
Step 1: Quenching & Neutralization (If in Reaction Mix)
If the compound is part of a reaction mixture (e.g., unreacted starting material):
-
Quench: Ensure no active reagents (e.g., lithium reagents, hydrides) remain. Quench carefully with isopropanol or water/ice.
-
pH Check: Verify the pH is between 5 and 9 .
-
Why? Acidic halogenated waste (pH < 2) can generate HBr gas in storage drums.
-
Action: Neutralize with Sodium Bicarbonate (
) if acidic.
-
Step 2: Segregation & Packaging
-
Solid Waste:
-
Place the solid directly into a wide-mouth HDPE jar labeled "Hazardous Waste - Solid, Halogenated".
-
Validation: Ensure the lid is chemically resistant and seals tightly (no odors).
-
-
Liquid Waste (Mother Liquors):
-
Collect in a safety can or glass bottle (amber preferred) labeled "Hazardous Waste - Liquid, Halogenated".
-
Validation: Solvent content must be compatible (e.g., Dichloromethane, Chloroform, Ethyl Acetate). Avoid mixing with strong oxidizers.[4]
-
Step 3: Labeling Strategy
Every container must carry a label with the following specific data points to ensure downstream safety:
-
Full Chemical Name: 5-Bromo-2-(oxan-4-yl)-1,3-oxazole
-
Constituents: (e.g., "Contains: 5-Bromo-2-(oxan-4-yl)-1,3-oxazole, Dichloromethane")
-
Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated
Part 4: Disposal Workflow (Decision Logic)
This diagram illustrates the decision-making process for disposing of 5-Bromo-2-(oxan-4-yl)-1,3-oxazole to ensure compliance with RCRA and local regulations.
Figure 1: Waste Stream Decision Matrix. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute mandates disposal in the Halogenated Waste stream.
Part 5: Emergency Spill Procedures
In the event of a spill outside of a fume hood:
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.[3]
-
PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Contain:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.
-
Liquids: Use a universal absorbent (e.g., vermiculite or spill pads). Do not use combustible materials like sawdust if oxidizers are present (though unlikely for this specific compound).
-
-
Clean: Wipe the area with soap and water. Collect all cleanup materials as Halogenated Hazardous Waste .
Part 6: Regulatory Framework
-
EPA (RCRA): While this specific compound may not be P-listed or U-listed, it falls under the characteristic of Toxicity (if leachable) or simply as a Halogenated Organic .
-
Waste Code: If mixed with halogenated solvents, use F002 . If pure, it is often classified under generic state codes for "Organic Solids, Toxic".
-
-
Incineration Requirement: The presence of Bromine (Br) necessitates incineration at facilities equipped with scrubbers to capture Hydrogen Bromide (HBr) gas, preventing acid rain formation and equipment corrosion [1].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
U.S. Environmental Protection Agency. (2023). Hazardous Waste Generators. EPA.gov. [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
